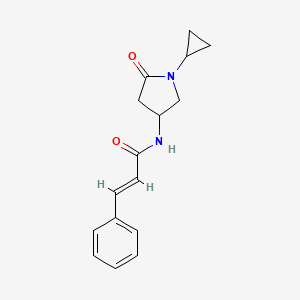

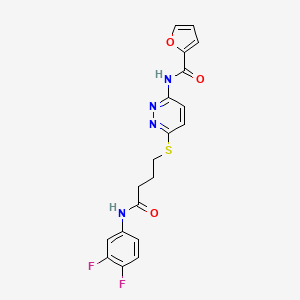

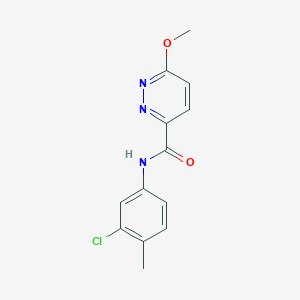

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cinnamamide, also known as CPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cinnamamide derivative that has a cyclopropyl group attached to the pyrrolidin-3-one moiety. This compound has shown promising results in various studies, making it a subject of interest for researchers.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Copper-catalyzed Oxidative Cyclization : A study demonstrates the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through direct cross-dehydrogenative coupling, allowing rapid access to diverse dihydroquinolinones in a single step (Zhou et al., 2014).

- Silver-Catalyzed Radical-Involved Cascade Cyclization : Another research highlights a silver-catalyzed phosphorus radical promoted cyclization of cinnamamides, leading to the simultaneous formation of C-C and C-P bonds with excellent chemo- and diastereoselectivity (Xu et al., 2017).

Pharmacological Applications

- Antifungal and Insecticidal Activities : Cinnamamide derivatives have been shown to exhibit significant fungicidal and nematicidal activities, with certain derivatives displaying inhibition ratios of up to 90% against specific plant pathogens (Xiao et al., 2011).

- Antimicrobial Activity : Amido linked bis heterocycles derived from cinnamamide derivatives demonstrated potent antimicrobial properties against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).

- Anticancer Potentials : Novel 2-(aroylamino)cinnamamide derivatives have been introduced with potent cytotoxic activities against colon cancer, mediated by dual apoptotic signal activation and oxidative stress, showcasing significant selectivity over non-cancerous cell lines (Omar et al., 2020).

Analytical and Structural Chemistry

- Synthesis and Characterization : The synthesis and crystal structure of N-(3-nitrophenyl)cinnamamide have been reported, providing insights into the molecular architecture and potential reactivity of such compounds (Lee et al., 2019).

Broader Chemical and Biological Insights

- Antioxidant Properties : Studies reveal that cinnamic acid derivatives, including those related to cinnamamide, possess potent antioxidant properties, contributing to their pharmacological activities (De et al., 2011).

Propiedades

IUPAC Name |

(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-15(9-6-12-4-2-1-3-5-12)17-13-10-16(20)18(11-13)14-7-8-14/h1-6,9,13-14H,7-8,10-11H2,(H,17,19)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCMGTQUORPEEN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2CC(CC2=O)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B2755926.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)

![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)

![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)

![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)